

Application Notes and Protocols: Measuring Intracellular Protein Degradation using NanoBRET and HiBiT Assays

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Compound of Interest		
Compound Name:	PROTAC Bcl-xL degrader-1	
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Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD removes the protein entirely. This is often achieved using small molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[2][3][4]

- PROTACs are heterobifunctional molecules that act as a bridge, simultaneously binding to a target protein and an E3 ubiquitin ligase.[3][4][5]
- Molecular Glues are smaller compounds that induce or stabilize the interaction between an E3 ligase and a target protein.[6][7][8]

In both cases, this induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[4][6] The polyubiquitinated protein is then recognized and degraded by the proteasome.[6][9] Monitoring this degradation process and its preceding mechanistic steps—such as the formation of the key target-degrader-E3 ligase "ternary complex"—is critical for developing effective TPD compounds.[4][8]



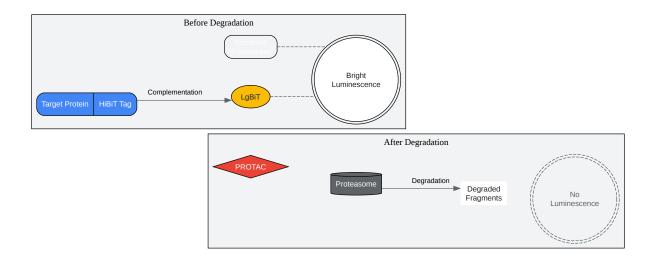
Promega's NanoBRET® (Bioluminescence Resonance Energy Transfer) and HiBiT® technologies offer highly sensitive, quantitative, and live-cell compatible methods to study every key step of the TPD pathway.[8][10][11]

Assay Principles HiBiT® System for Quantifying Protein Abundance

The HiBiT system is based on a protein complementation principle. It utilizes NanoLuc® Binary Technology (NanoBiT®), which is a split luciferase enzyme.[12]

- HiBiT (High Affinity BiT): A small 11-amino acid peptide tag.[13][14] Its small size makes it ideal for insertion into endogenous gene loci using CRISPR/Cas9 gene editing, minimizing functional disruption.[2][14]
- LgBiT (Large BiT): A large, 18 kDa subunit of the NanoLuc luciferase that has been engineered to have no enzymatic activity on its own.[12]
- Complementation: HiBiT binds to LgBiT with very high affinity, reconstituting a bright and functional NanoLuc® luciferase enzyme.[15][16][17]

When a target protein is tagged with HiBiT, the resulting luminescence is directly proportional to the amount of that protein.[15][16] The loss of luminescent signal upon treatment with a degrader compound provides a direct, real-time measurement of protein degradation.[16]





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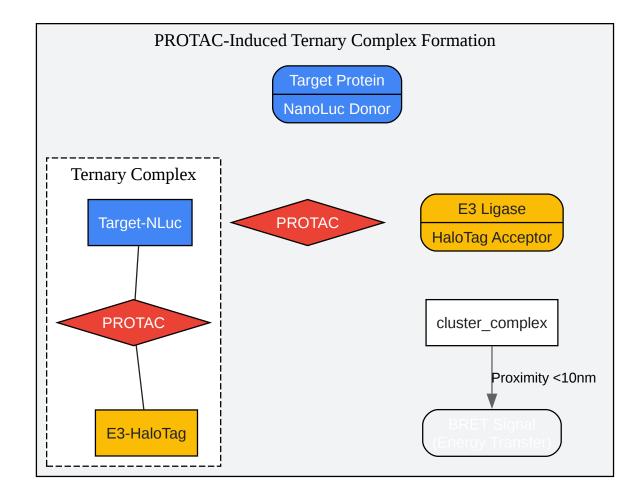
HiBiT Assay Principle for Degradation.

NanoBRET® System for Measuring Molecular Proximity

NanoBRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor and a fluorescent acceptor.[18] It is used to monitor protein-protein interactions or compound-protein engagement in real-time within living cells.[19][20]

- Energy Donor: The target protein is fused to NanoLuc® Luciferase, a very bright, small luciferase.[18] Alternatively, a HiBiT-tagged protein complemented with LgBiT can serve as the donor.[10][14]
- Energy Acceptor: The interacting partner (e.g., an E3 ligase or ubiquitin) is fused to HaloTag®, a protein tag that can be covalently labeled with a fluorescent ligand (e.g., NanoBRET™ 618 Ligand).[18][19]
- Energy Transfer (BRET): When the donor and acceptor are in close proximity (<10 nm),
 energy from the NanoLuc substrate reaction is transferred to the fluorescent acceptor, which
 then emits light at its characteristic wavelength. The ratio of acceptor emission to donor
 emission (the NanoBRET ratio) is a robust measure of the interaction.[6][19]





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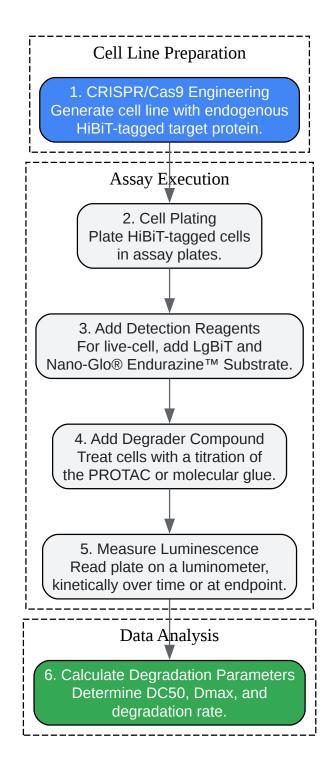
NanoBRET Assay Principle for Ternary Complex Formation.

Application 1: Quantitative Measurement of Protein Degradation

The HiBiT assay is the gold standard for directly quantifying the degradation of a target protein. By using CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus, the assay measures the degradation of the protein at its natural expression level, avoiding artifacts from overexpression.[10][11][15] This approach allows for the precise determination of key degrader parameters.

Experimental Workflow: HiBiT Degradation Assay





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Workflow for HiBiT-based Protein Degradation Assay.

Protocol: Kinetic Live-Cell HiBiT Degradation Assay

Methodological & Application





This protocol describes a method for kinetically measuring protein degradation in live cells using a 96-well format.[13][21]

Materials:

- HiBiT knock-in cells (e.g., HEK293 expressing endogenous HiBiT-BRD4).[21]
- Cells stably expressing LgBiT or ViaScript™ LgBiT mRNA Delivery System.[15][16]
- White, clear-bottom 96-well assay plates.[21]
- CO₂-independent medium (for luminometers without environmental control).[21]
- Nano-Glo® Endurazine™ Live Cell Substrate.[21]
- Degrader compound(s) of interest.

Procedure:

- Cell Plating:
 - Culture HiBiT knock-in cells expressing LgBiT.
 - Trypsinize and resuspend cells to a density of 2 x 10⁵ cells/mL in your chosen assay medium.
 - Plate 100 μL of the cell suspension into each well of a white 96-well plate and incubate overnight at 37°C, 5% CO₂.[21]
- Reagent Preparation & Addition:
 - Prepare a 1X solution of Nano-Glo® Endurazine™ Substrate in assay medium by diluting the stock 1:100.[21]
 - Carefully aspirate the old medium from the cells.
 - Add 90 µL of the Endurazine™ solution to each well.



- Incubate the plate for at least 2.5 hours at 37°C, 5% CO₂ to allow the substrate to equilibrate and the luminescent signal to stabilize.[21]
- Compound Treatment:
 - Prepare a 10X serial dilution of your degrader compound in assay medium.
 - \circ Add 10 μ L of the 10X compound solution to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Kinetic Measurement:
 - Immediately place the plate into a luminometer pre-equilibrated to 37°C.
 - Measure luminescence kinetically, with readings every 15-30 minutes for up to 24 hours or longer.[16]
- Data Analysis:
 - Normalize the luminescence data for each well to the reading at time zero.
 - Plot the normalized luminescence over time to visualize degradation kinetics.
 - Calculate key parameters such as DC₅₀, D_{max}, and degradation rate (see Section 5).[13]
 [21]

Data Presentation: Quantitative Degradation Parameters

The HiBiT assay enables the robust calculation of several key parameters that are essential for characterizing and comparing degrader compounds.[9][13]



Parameter	Description	Example Value (MZ1 vs. HiBiT- BRD4)	Example Value (dBET1 vs. HiBiT- BRD4)
DC50	The concentration of degrader required to induce 50% of the maximal degradation (D _{max}) at a specific time point.[13][16]	~5-10 nM	~20-30 nM
D _{max}	The maximum percentage of protein degradation achieved at saturating compound concentrations.[13] [16]	>90%	>90%
Degradation Rate (k_deg)	The initial rate of protein loss, often calculated from the linear phase of the kinetic curve.[13][21]	Faster	Slower

Note: Example values are illustrative and derived from typical results seen in publications for these well-characterized degraders.[10][21]

Application 2: Mechanistic Profiling with NanoBRET

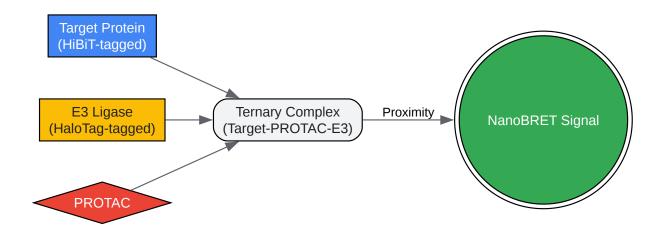
While HiBiT assays confirm if and how much a protein is degraded, NanoBRET assays reveal the underlying mechanism of how it happens.[10][14] These assays provide crucial insights into the formation of the ternary complex and subsequent ubiquitination, which are prerequisites for proteasomal degradation.[4][6]

Ternary Complex Formation Assay



This assay directly measures the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[4][8]

Principle: The target protein is tagged with the NanoBRET donor (e.g., HiBiT/LgBiT), and the E3 ligase component (e.g., VHL or CRBN) is tagged with the HaloTag acceptor.[10] Addition of an effective PROTAC brings the donor and acceptor into proximity, generating a BRET signal. [5]



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NanoBRET pathway for ternary complex formation.

Protocol Outline:

- Co-transfection: Co-transfect cells with a plasmid for the HiBiT-tagged target protein (or use a knock-in line) and a plasmid for the HaloTag-E3 ligase fusion.
- HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the acceptor.
- Substrate Addition: Add the NanoLuc substrate.
- Compound Treatment: Add the PROTAC degrader.
- BRET Measurement: Measure donor (460nm) and acceptor (618nm) emission immediately and kinetically. An increase in the BRET ratio (618nm/460nm) indicates ternary complex

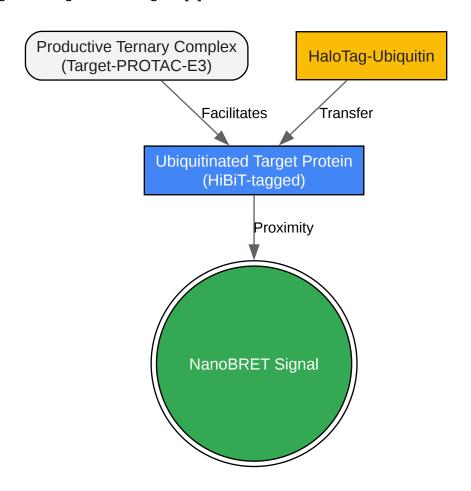


formation.[22]

Target Ubiquitination Assay

This assay measures the next critical step in the TPD pathway: the ubiquitination of the target protein.[6][14]

Principle: The target protein is tagged with the NanoBRET donor (HiBiT/LgBiT), and ubiquitin is tagged with the HaloTag acceptor.[10][14] Upon formation of a productive ternary complex, HaloTag-ubiquitin is transferred to the target protein, bringing the donor and acceptor into close proximity and generating a BRET signal.[6]



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NanoBRET pathway for target ubiquitination.

Protocol Outline: The protocol is very similar to the ternary complex assay, except cells are cotransfected with the HiBiT-target plasmid and a plasmid for HaloTag-ubiquitin.[14] An increase



in the BRET ratio upon degrader treatment indicates successful, proximity-induced ubiquitination of the target protein.[10]

Data Presentation: Mechanistic Insights

Assay	Parameter Measured	Typical Result for an Effective PROTAC
NanoBRET Ternary Complex	BRET Ratio Increase	Rapid, dose-dependent increase in BRET signal.[4][22]
NanoBRET Ubiquitination	BRET Ratio Increase	Dose-dependent increase in BRET signal, often following ternary complex formation kinetics.[6][10]

Data Analysis and Interpretation

A key advantage of these bioluminescent assays is the ability to generate robust, quantitative data for structure-activity relationship (SAR) studies.

- Degradation Curves (DC50/Dmax): For endpoint HiBiT assays, dose-response curves are generated by plotting the percentage of remaining protein against the log of the degrader concentration. A four-parameter logistic regression is used to fit the curve and determine the DC50 and Dmax values.[16]
- Kinetic Analysis (k_deg): For kinetic HiBiT assays, the initial degradation rate can be
 calculated from the slope of the normalized luminescence vs. time plot during the initial,
 linear phase of degradation.[21] This provides insight into how quickly a compound acts.
- Mechanistic Correlation: By combining data, researchers can correlate the potency of ternary complex formation and ubiquitination (from NanoBRET) with the rate and extent of degradation (from HiBiT).[10][11] This helps identify key optimization steps for degrader design, such as improving cell permeability, target engagement, or ternary complex stability.
 [5]

Summary and Best Practices



Assay Technology	Primary Application in TPD	Key Advantages	Considerations
HiBiT® Lytic/Live-Cell	Quantifying target protein degradation (DC50, Dmax, k_deg). [13][15]	- Endogenous protein levels (with CRISPR) Highly sensitive and quantitative Simple "add-mix-read" format. [17]- Amenable to high-throughput screening.[13]	- Does not provide direct mechanistic insight into upstream events.
NanoBRET®	Mechanistic studies: Ternary complex formation, ubiquitination, target engagement.[4][6][20]	- Measures molecular events in live cells in real-time Ratiometric output is robust and independent of protein levels.[11]- Elucidates the mode of action.	- Requires transfection and expression of fusion proteins Optimization of donor:acceptor ratios may be needed. [18]

Best Practices:

- Use Endogenous Models: Whenever possible, use CRISPR/Cas9 to tag the endogenous protein with HiBiT to avoid overexpression artifacts and ensure data is physiologically relevant.[2][10][11]
- Consider Tag Variants: For targets where the tag itself might be ubiquitinated, lysine-free variants of HiBiT (HiBiT-RR) and NanoLuc have been developed to mitigate potential artifacts.[1][23]
- Multiplex Assays: It is possible to multiplex HiBiT degradation assays with cell viability assays (e.g., CellTiter-Glo®) in the same well to control for compound-induced cytotoxicity.
 [13][21]
- Correlate Data: A comprehensive understanding of a degrader's performance comes from integrating data across the entire pathway: from target engagement and ternary complex formation (NanoBRET) to the final degradation readout (HiBiT).[10]



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